molecular formula C8H10ClNO B009596 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 19597-16-1

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B009596
CAS No.: 19597-16-1
M. Wt: 171.62 g/mol
InChI Key: RUBYBHQAISBPNU-UHFFFAOYSA-N
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Description

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a chloroacetyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted pyrrole derivatives.

    Oxidation: Pyrrole ketones or carboxylic acids.

    Reduction: Pyrrole alcohols.

Scientific Research Applications

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving pyrrole derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
  • 2-chloro-1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
  • 2-chloro-1-(1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Uniqueness

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with biological targets. The presence of the chloroacetyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-7(6(2)10-5)8(11)4-9/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYBHQAISBPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585455
Record name 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19597-16-1
Record name 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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